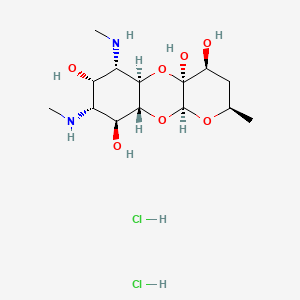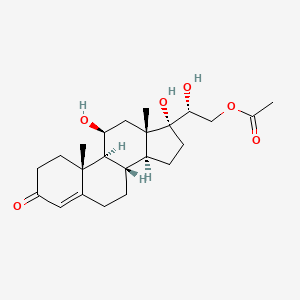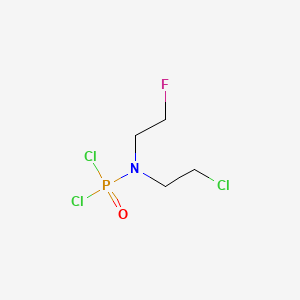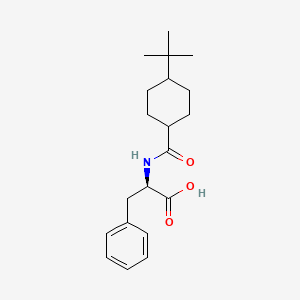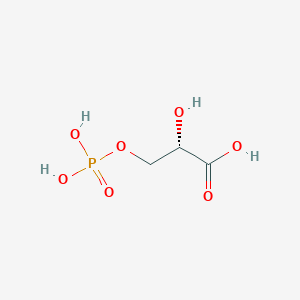
2,3-Dihydroxy-3-phosphonopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxy-3-phosphonopropanoic acid is an organic compound with the molecular formula C3H7O5P. It is a phosphonic acid derivative and is known for its role in various biochemical and industrial applications. The compound is characterized by the presence of two hydroxyl groups and a phosphonic acid group attached to a three-carbon backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-3-phosphonopropanoic acid typically involves the reaction of glycerol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
2,3-Dihydroxy-3-phosphonopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2,3-Dihydroxy-3-phosphonopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic uses, including as an inhibitor of certain enzymes.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of 2,3-Dihydroxy-3-phosphonopropanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator of these enzymes, affecting various biochemical pathways. The phosphonic acid group is particularly important for its binding affinity to metal ions and enzymes.
類似化合物との比較
Similar Compounds
- 3-Phosphonopropionic acid
- Phosphonoacetic acid
- 6-Phosphonohexanoic acid
- 2-Aminoethylphosphonic acid
Uniqueness
2,3-Dihydroxy-3-phosphonopropanoic acid is unique due to the presence of both hydroxyl and phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with enzymes and metal ions.
特性
分子式 |
C3H7O7P |
|---|---|
分子量 |
186.06 g/mol |
IUPAC名 |
(2S)-2-hydroxy-3-phosphonooxypropanoic acid |
InChI |
InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |
InChIキー |
OSJPPGNTCRNQQC-REOHCLBHSA-N |
異性体SMILES |
C([C@@H](C(=O)O)O)OP(=O)(O)O |
正規SMILES |
C(C(C(=O)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

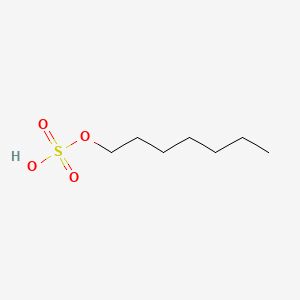
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
